N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-sulfonamide
Description
N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a sulfonamide group, which is often associated with antibacterial properties, and a piperidine ring, which is common in many pharmacologically active molecules.
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-14-6-9-20(10-7-14)13-18(22)21-11-8-15-4-5-16(12-17(15)21)25(23,24)19(2)3/h4-5,12,14H,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMDIQSUHUPBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCC3=C2C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-sulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophile.
Final Assembly: The final step involves the acylation of the piperidine-substituted indole with N,N-dimethylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid derivative. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring. Halogenated reagents are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antiviral properties due to the presence of the sulfonamide group.
Neuroscience: The piperidine ring suggests potential activity on the central nervous system, making it a candidate for research in neuropharmacology.
Cancer Research: Indole derivatives are known for their anticancer properties, and this compound could be explored for its efficacy against various cancer cell lines.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-5-sulfonamide: Similar structure but with a different position of the sulfonamide group.
N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
Uniqueness
The unique combination of the sulfonamide group and the piperidine ring in N,N-dimethyl-1-[2-(4-methylpiperidin-1-yl)acetyl]-2,3-dihydroindole-6-sulfonamide provides a distinct pharmacological profile. This compound’s potential antibacterial and neuropharmacological activities make it a valuable subject for further research compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
